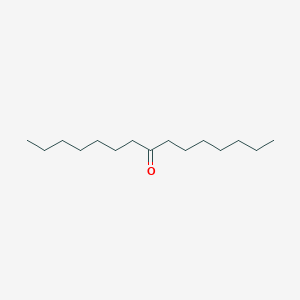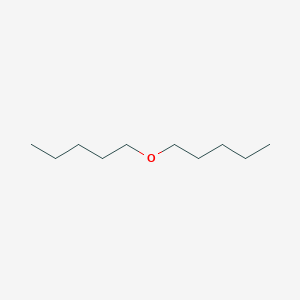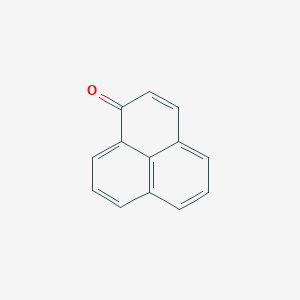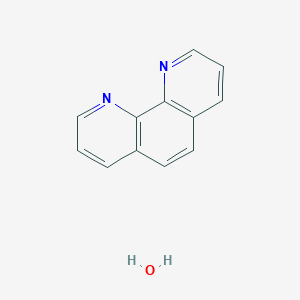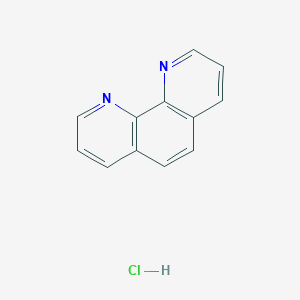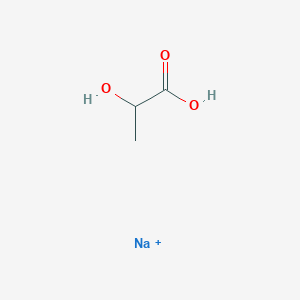
乳酸钠
描述
Sodium lactate is the sodium salt of lactic acid, derived from the natural fermentation of sugars found in corn and beets . It has a mild saline taste and is commonly used in food products as a preservative .
Synthesis Analysis
Sodium lactate is produced by fermentation of a sugar source, such as corn or beets, and then, by neutralizing the resulting lactic acid . A study has shown that sodium lactate can be synthesized from glycerol in an alkaline aqueous solution at high temperatures .
Molecular Structure Analysis
The molecular formula of sodium lactate is C3H5NaO3 . It is the sodium salt of lactic acid and has a molecular weight of 112.06 g/mol .
Chemical Reactions Analysis
Lactate, a key glycolytic metabolite, plays a central role in diverse physiological and pathological processes . The metabolism of lactate involves its conversion to bicarbonate, thereby increasing plasma bicarbonate, which facilitates the removal of hydrogen ion and lactate from the bloodstream and leads to raised blood pH .
Physical And Chemical Properties Analysis
Sodium lactate appears as a white powder . It has a pH of 6.5 to 7.5 and a melting point range of 158 - 162 °C .
科学研究应用
Sodium Lactate in Scientific Research Applications
Cellular Metabolism: Sodium lactate is a key molecule in the study of cellular metabolism due to its role in efficient energy conversion within cells. Researchers utilize sodium lactate to understand the intricate processes of energy production and consumption at the cellular level, which has implications for understanding diseases related to metabolic dysfunction .
Neuroprotection: In neuroscientific research, sodium lactate’s neuroprotective effects are of great interest. Studies focus on how sodium lactate can help protect neural cells from damage or death caused by various neurodegenerative conditions or brain injuries .
Antimicrobial Activity: Sodium lactate’s potent antimicrobial properties make it a valuable compound in the study of infectious diseases. It is used to explore new treatments and preventive measures against microbial infections .
Nutritional Science: The role of sodium lactate in nutrition science is significant, particularly in understanding how it can be used as a food additive for preservation and flavor enhancement, as well as its effects on human health when consumed .
Assay Analysis: In analytical chemistry, sodium lactate is used in assay analysis to measure its concentration in various samples using high-performance liquid chromatography (HPLC) systems, which is crucial for quality control and research purposes .
Inflammation Research: Sodium lactate plays a pivotal role in inflammation research, particularly in understanding lactate metabolism within the inflammatory microenvironment and its effects on acute and chronic inflammatory responses .
Cancer Immunotherapy: In cancer research, sodium lactate is being explored for its potential use in immunotherapy. It may help protect T cell functions during treatment, which could lead to more effective cancer therapies .
Therapeutic Interventions: Sodium lactate is also studied for its therapeutic applications in various conditions such as insulin-induced hypoglycemia, traumatic brain injury (TBI), Alzheimer’s disease, and heart failure, showing its versatility as a treatment option .
Sigma-Aldrich Thermo Scientific AppsLab Library BioMed Central UT Southwestern Medical Center Foodchem Additives Springer Link
未来方向
The Sodium Lactate industry is projected to grow from USD 0.342 Billion in 2023 to USD 0.6564 Billion by 2032 . Future research into the use of selective NHE1 inhibitors, which have been shown to improve cardiovascular function, ameliorate lactic acidosis, and reduce mortality in animal studies, is supported . Targeting the mechanisms that contribute to lactic acid accumulation in sepsis and low-flow states could allow for more specific therapy .
属性
IUPAC Name |
sodium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Record name | SODIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052829 | |
| Record name | Sodium DL-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour, Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS] | |
| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium lactate | |
CAS RN |
72-17-3 | |
| Record name | Sodium lactate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM LACTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium DL-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium lactate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU7HW0W0QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sodium lactate is primarily used as an antimicrobial agent in various food products. Studies have shown that it effectively inhibits the growth of numerous food spoilage organisms and pathogens, including Listeria monocytogenes and Salmonella. [, , , , ]
A: Research indicates that sodium lactate exhibits a stronger inhibitory effect on microbial growth compared to sodium chloride at the same molar concentration. This suggests that sodium lactate's antimicrobial activity goes beyond its effect on water activity (aw). []
A: Yes, the antimicrobial efficacy of sodium lactate is generally enhanced at lower pH values. Many bacteria show significantly reduced minimum inhibitory concentrations (MIC) for sodium lactate at pH 5.7 compared to higher pH levels. []
A: No, different microorganisms exhibit varying levels of sensitivity to sodium lactate. For instance, Staphylococcus aureus, Lactococcus spp., and some lactic acid bacteria isolated from spoiled meat were found to be less affected by pH changes. Conversely, yeasts like Debaryomyces hansenii, Candida zeylanoides, and Zygosaccharomyces bailii showed lower sensitivity to sodium lactate compared to bacteria. []
ANone: Research suggests that sodium lactate can be effectively used in applications such as:
- Dipping solutions: A combination of sodium lactate and sodium diacetate effectively reduced Pseudomonas spp. contamination on frankfurters and ham. []
- Extending shelf life: Sodium lactate, particularly in combination with sodium acetate, significantly improved the shelf life of raw chicken breasts by inhibiting bacterial growth. []
- Improving quality of frozen fish: Sodium lactate acted as a cryoprotectant in frozen ground fish, improving gel strength and folding quality. []
- Controlling spoilage in cooked meat products: Sodium lactate, alone or combined with sodium diacetate, inhibited the growth of psychrotrophic clostridia in cook-in-bag turkey breast, preventing spoilage and extending shelf life. []
A: Studies on various meat products, including beef frankfurters [, ], rabbit ham [], and cow sausages [], found that sodium lactate did not negatively affect the texture, saltiness, or flavor. In some cases, it even improved the sensory attributes, such as enhancing the flavor of fresh beef and minimizing flavor deterioration during storage. []
A: Research suggests that sodium lactate can impact meat color. While it contributes to a lighter and whiter appearance in frozen ground fish gels [], it does not produce the characteristic reddish-pink color associated with sodium nitrite in sausages. []
ANone: Research indicates that combining sodium lactate with other antimicrobials can enhance its efficacy. For instance:
- Combining sodium lactate with sodium diacetate showed a synergistic effect in inhibiting microbial growth in frankfurters and ham. [, ]
- Using sodium lactate in combination with sodium acetate resulted in improved control of bacterial growth in raw chicken breasts. []
- In cow sausages, combining sodium lactate with sodium diacetate allowed for a reduction in sodium nitrite while maintaining acceptable product quality. []
ANone: Besides its antimicrobial action, research suggests sodium lactate can:
- Function as a cryoprotectant: In frozen ground fish, sodium lactate helps preserve protein structure during freezing and thawing. []
- Influence the growth and metabolite production of specific bacteria: In a study on Propionibacterium shermanii, sodium lactate affected biomass production and the antibacterial activity of the bacteria's metabolites. []
A: Yes, research indicates that sodium lactate can impact the thermal resistance of some pathogens. For example, adding sodium lactate to ground chicken increased the D-value (time required for a 1-log reduction in population) of Listeria monocytogenes but did not affect Salmonella. []
ANone: Sodium lactate (NaC3H5O3) is the sodium salt of lactic acid. While specific structure-activity relationship studies for its antimicrobial effects in food aren't extensively covered in these papers, its structure, containing both hydrophilic and hydrophobic components, likely contributes to its interactions with bacterial cell membranes and influences its activity.
ANone: While the research focuses on the applications and effects of sodium lactate, it does not delve into specific details regarding analytical methods for its detection and quantification in food matrices.
ANone: The research highlights that incorporating sodium lactate into food formulations requires careful consideration of factors like concentration, pH, and potential interactions with other ingredients to ensure both food safety and desired sensory attributes.
A: While not directly addressed, the research implies that the use of sodium lactate as a food additive is subject to regulatory limits. For instance, one study mentioned that the concentrations of sodium lactate and other antimicrobials used were within the limits permitted by the U.S. Department of Agriculture - Food Safety and Inspection Service (USDA-FSIS). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






